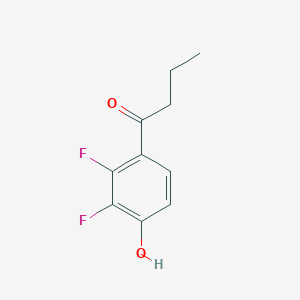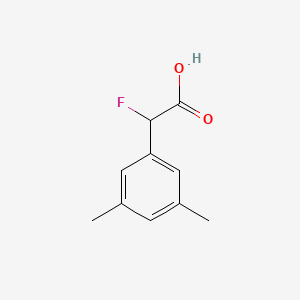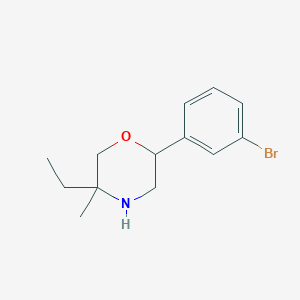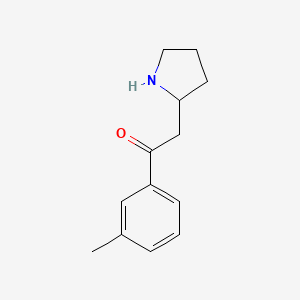![molecular formula C11H11N3O B13073469 1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one](/img/structure/B13073469.png)
1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one is a compound that belongs to the class of 1,2,4-triazole derivativesThe presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable scaffold in drug design and development .
Méthodes De Préparation
The synthesis of 1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one typically involves the reaction of 2-bromoacetophenone with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, along with catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis. This inhibition leads to reduced estrogen levels, which can help in the treatment of estrogen-dependent cancers . The triazole ring’s ability to form hydrogen bonds with various biological targets enhances its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-6-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one: This compound also contains a triazole ring and exhibits similar biological activities.
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: Another triazole derivative with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
1-[2-(1,2,4-triazol-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11N3O/c1-2-11(15)9-5-3-4-6-10(9)14-8-12-7-13-14/h3-8H,2H2,1H3 |
Clé InChI |
DUILHHLDMIEQJQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=CC=C1N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)





![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)


![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13073438.png)



